

# Application of Picrosirius Red (Acid Red 80) in the Assessment of Tissue Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes Introduction**

Tissue fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, particularly collagen, leading to the scarring and dysfunction of organs such as the liver, heart, kidneys, and lungs[1]. The accurate assessment and quantification of fibrosis are critical for diagnosing and staging fibroproliferative diseases, monitoring disease progression, and evaluating the efficacy of anti-fibrotic therapies. Picrosirius Red (PSR) staining, utilizing the dye Sirius Red F3B (also known as Direct Red 80 or C.I. 35782), is considered a gold standard for the specific visualization and quantification of collagen fibers in histological sections[2]. The "picro" prefix refers to the use of picric acid as a solvent and mordant, which enhances the specificity of the stain for collagen[3][4]. While the user requested information on "Acid Red 13," the common and scientifically accepted terminology for this application is Picrosirius Red or Sirius Red staining.

### **Principle of Staining**

The Picrosirius Red staining method relies on the specific binding of the long, anionic sulphonic acid groups of the Sirius Red dye molecules to the basic amino acid residues (lysine and hydroxylysine) of collagen[5]. The picric acid solution provides the necessary acidic



environment and helps to suppress the staining of non-collagenous proteins, thereby increasing specificity[2].

A key advantage of PSR staining is its utility in conjunction with polarized light microscopy. When viewed under polarized light, collagen fibers exhibit a strong birefringence (the ability to split a light beam into two), which is significantly enhanced by the oriented binding of the Sirius Red molecules along the collagen fibrils[3][5]. This birefringence allows for the differentiation of collagen fibers based on their thickness and packing density. Typically, thicker, more mature Type I collagen fibers appear as bright yellow to red-orange, while thinner, less organized Type III collagen (reticular) fibers appear green[2][3].

## **Applications in Fibrosis Research**

PSR staining is a versatile technique applicable across various organs and disease models:

- Liver Fibrosis: Used to assess collagen deposition in conditions like cirrhosis and non-alcoholic steatohepatitis (NASH)[6][7]. The Collagen Proportional Area (CPA) is a common quantitative measure derived from PSR-stained liver biopsies[7][8].
- Cardiac Fibrosis: Enables visualization and quantification of interstitial and replacement fibrosis following myocardial infarction or in pressure-overload hypertrophy[9][10][11].
- Kidney Fibrosis: Applied to models of chronic kidney disease (CKD) to measure tubulointerstitial fibrosis[12][13][14].
- Lung Fibrosis: Used to evaluate collagen accumulation in idiopathic pulmonary fibrosis (IPF) and other interstitial lung diseases[1][15].
- Intestinal Fibrosis: Employed in models of Crohn's disease to assess fibrosis in intestinal segments[16].

## **Advantages and Limitations**

Advantages:

 High Specificity: More specific for collagen fibers compared to other methods like Masson's trichrome[2][9].



- Quantitative Analysis: The high contrast staining is ideal for digital image analysis and automated quantification[2][17].
- Collagen Differentiation: Under polarized light, it allows for the qualitative and sometimes
  quantitative assessment of different collagen fiber types[2].
- Stability: The staining solution is stable, and the stain itself is less prone to fading than other histological stains[9].

#### Limitations:

- Interpretation: While birefringence colors can differ, this may reflect fiber thickness, orientation, and packing rather than strictly different collagen types. Careful interpretation is necessary.
- Non-Specific Staining: May occasionally stain other structures like basement membranes, requiring careful observation[3][6].
- Technique Dependency: Staining results can be influenced by fixation methods, section thickness, and staining time[4].

## **Quantitative Data Presentation**

The following tables summarize quantitative data from studies using Picrosirius Red to assess fibrosis in various tissues.

Table 1: Quantification of Myocardial Fibrosis in a Rat Model of Pulmonary Hypertension[9]



Analysis Method	Control Group (Mean % Fibrosis ± SEM)	Monocrotaline (MCT) Group (Mean % Fibrosis ± SEM)	p-value
Right Ventricle (RV)			
Polarized Light Microscopy	1.36 ± 0.09%	3.02 ± 0.20%	< 0.05
Semi-automated ImageJ Macro	1.58 ± 0.19%	4.03 ± 0.73%	< 0.05
Left Ventricle (LV)			
Polarized Light Microscopy	1.21 ± 0.20%	2.72 ± 0.19%	< 0.05
Semi-automated ImageJ Macro	1.22 ± 0.10%	3.20 ± 0.45%	< 0.05
Septum			
Polarized Light Microscopy	1.00 ± 0.07%	2.50 ± 0.17%	< 0.05
Semi-automated ImageJ Macro	1.04 ± 0.12%	2.63 ± 0.38%	< 0.05

Table 2: Collagen Proportional Area (CPA) in a Mouse Model of Liver Fibrosis[17]

Liver Region	Normal Livers (Mean % CPA)	Fibrotic Livers (2 weeks) (Mean % CPA)	Fibrotic Livers (7 weeks) (Mean % CPA)
Perivascular Areas	~1.5%	~3.0%	~3.0%
Fibrotic Bridges	Not Applicable	~7.0%	~13.0%
Parenchyma	~0.1%	~0.2%	~0.3%

## **Experimental Protocols**



## Protocol 1: Picrosirius Red Staining for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol is adapted from standard histological procedures and is suitable for most tissue types[4][12].

#### Reagents and Materials:

- Xylene
- Graded ethanol series (100%, 95%, 70%)
- · Distilled water
- Weigert's iron hematoxylin solution (for nuclear counterstaining, optional)
- Picro-sirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in a saturated aqueous solution of picric acid.
- Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
- · Resinous mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.
  - Rehydrate sections through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
  - Rinse thoroughly in running tap water, followed by a final rinse in distilled water.
- Nuclear Counterstaining (Optional):
  - Stain nuclei with Weigert's hematoxylin for 8-10 minutes.



- Wash in running tap water for 10 minutes to allow the color to "blue."
- Rinse in distilled water.
- Picrosirius Red Staining:
  - Immerse slides in the Picro-sirius Red solution for 60 minutes. This ensures equilibrium staining[4].
- · Washing and Dehydration:
  - Wash slides in two changes of acidified water. This step helps to maintain the dye binding[4].
  - Dehydrate rapidly through three changes of 100% ethanol. Prolonged exposure to lower ethanol concentrations can strip the picric acid and weaken the stain.
- Clearing and Mounting:
  - Clear in two changes of xylene for 5 minutes each.
  - Mount coverslip with a resinous mounting medium.

#### **Expected Results:**

- Bright-field Microscopy: Collagen fibers will be stained red, cytoplasm pale yellow, and nuclei (if counterstained) will be black or dark blue/purple[4].
- Polarized Light Microscopy: Collagen fibers will appear bright yellow, orange, red, or green on a black background[3][5].

# Protocol 2: Quantification of Fibrosis using Digital Image Analysis (e.g., with ImageJ/FIJI)

This protocol provides a general workflow for quantifying the fibrotic area from PSR-stained slides[9][18].

#### Equipment and Software:



- Microscope with a digital camera or a whole slide scanner.
- ImageJ or FIJI software (open-source).

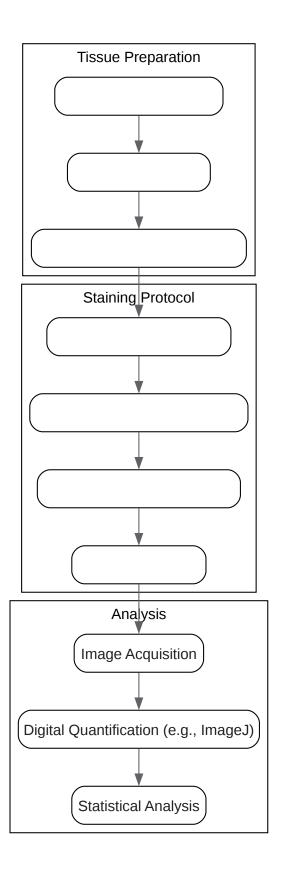
#### Procedure:

- Image Acquisition:
  - Acquire high-quality images of the stained tissue sections under bright-field illumination.
  - Ensure consistent lighting, magnification, and white balance across all samples to be compared.
  - Randomly select multiple (e.g., 10-20) non-overlapping fields of view per section, avoiding large vessels, artifacts, and empty spaces[18].
- Image Processing in ImageJ/FIJI:
  - Open the acquired image.
  - Color Deconvolution: Use the "Colour Deconvolution" tool with the "H&E DAB" vectors (or custom vectors for PSR) to separate the image into its constituent stains. The red channel will represent the PSR-stained collagen.
  - Thresholding: Select the image corresponding to the red stain. Go to Image > Adjust >
    Threshold. Adjust the threshold levels to specifically select the positively stained (red)
    areas while excluding the background. The selected area will be highlighted.
  - Measurement: Go to Analyze > Set Measurements and ensure "Area" and "Area fraction" are selected. Then, go to Analyze > Measure to calculate the percentage of the image area that is positively stained.
- Data Analysis:
  - Repeat the process for all acquired images.
  - Calculate the average percentage of fibrotic area for each tissue section or experimental group.



• Perform statistical analysis to compare between groups.

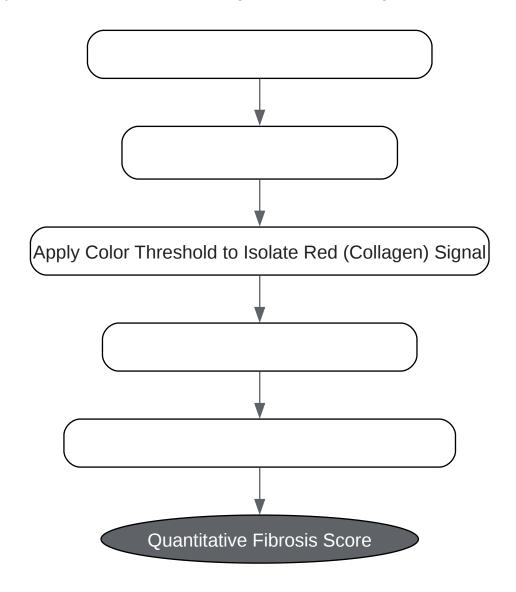
## **Visualizations**





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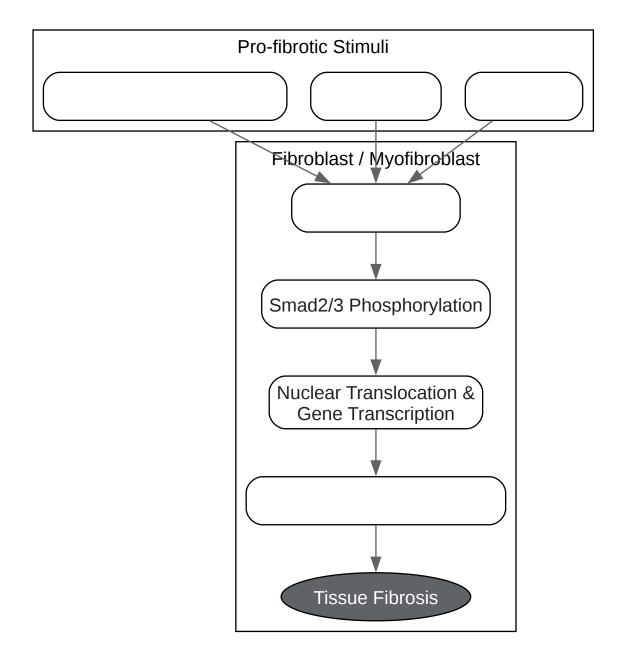
Caption: Experimental workflow for assessing tissue fibrosis using Picrosirius Red staining.



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Caption: Workflow for digital quantification of fibrosis from a Picrosirius Red stained image.

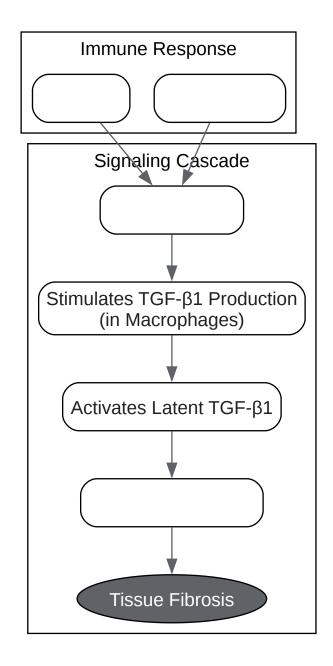




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Caption: Simplified TGF-β signaling pathway, a key driver of tissue fibrosis.[19][20]





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Caption: Role of Interleukin-13 (IL-13) in promoting fibrosis via TGF-β.[19][21][22]

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- To cite this document: BenchChem. [Application of Picrosirius Red (Acid Red 80) in the Assessment of Tissue Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582160#application-of-acid-red-13-in-assessing-tissue-fibrosis]

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